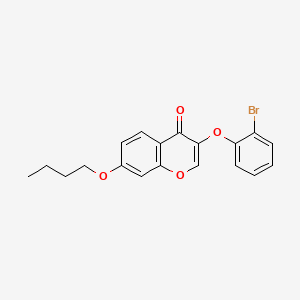

![molecular formula C17H20N2O4S B4627098 5-{[(2-乙基苯基)氨基]磺酰基}-2-甲氧基-N-甲基苯甲酰胺](/img/structure/B4627098.png)

5-{[(2-乙基苯基)氨基]磺酰基}-2-甲氧基-N-甲基苯甲酰胺

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical processes, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate related to the compound of interest, was achieved from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% (Wang Yu, 2008). Another example includes the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor for various pharmacologically active compounds, achieved in four steps from commercially available materials with a 59% overall yield (Miroslav Murár et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives showcases key functional groups responsible for their biological activity and chemical behavior. Crystallographic studies provide insights into the molecular configuration, bond lengths, and angles, crucial for understanding the compound's interaction with biological targets. Although specific data on “5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide” were not found, related studies on similar sulfonamides emphasize the importance of the sulfonamide group and aromatic systems in determining the molecular geometry and potential binding mechanisms (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

Sulfonamides, including “5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide,” undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. These reactions include sulfonation, nitration, and coupling reactions, pivotal for synthesizing derivatives with enhanced or specific biological activities. The chemodiversity of sulfonamides allows for the exploration of new pharmacological properties through structural modifications (Youwei Xu et al., 2018).

科学研究应用

结构分析和固态研究

- 已使用核磁共振光谱和理论计算等技术对相关化合物(例如具有相似苯甲酰胺结构的格列本脲)在溶液和固态中的结构特征进行了研究。此类研究有助于了解这些化合物的物理和化学性质 (Sanz 等,2012)。

放射性标记和成像应用

- 已在放射性标记中使用类似结构的衍生物用于成像目的。例如,已开发出包含苯甲酰胺结构的化合物 [11C]L-159,884,用于血管紧张素 II、AT1 受体成像。这证明了该化合物在诊断成像和治疗监测中的潜力 (Hamill 等,1996)。

抗癌应用

- 已合成出与给定化合物在结构上相关的苯基氨基磺酰基-1,4-萘醌衍生物,并显示出对各种癌细胞系具有有效的细胞毒活性。这表明此类化合物在癌症治疗中的潜在用途 (Ravichandiran 等,2019)。

微生物代谢和环境影响

- 对与本化合物结构相似的磺胺类抗生素的微生物降解途径的研究揭示了对环境影响和耐药性传播的重要见解 (Ricken 等,2013)。

药物开发和药理学

- 该化合物的结构是各种药理活性剂中的关键片段,尤其是在蛋白激酶抑制剂或酶调节剂中。它在针对 VEGFR2 等受体的药物的合成和作用机制中的作用突出了其在药物开发中的重要性 (Murár 等,2013)。

化学中的合成和表征

- 衍生物的合成技术(例如制备 4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸)有助于了解这些化合物的化学性质和潜在应用 (王宇,2008)。

属性

IUPAC Name |

5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-4-12-7-5-6-8-15(12)19-24(21,22)13-9-10-16(23-3)14(11-13)17(20)18-2/h5-11,19H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCHVTZDSOYXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)

![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)

![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)